Cas no 601515-51-9 (3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine)

3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine is a synthetic compound with significant applications in organic synthesis. This compound offers unique structural features, facilitating its use in the development of novel heterocyclic compounds. Its stability and tunable electronic properties make it a valuable tool for researchers in medicinal chemistry and materials science.
3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine structure
601515-51-9 structure
商品名:3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine
CAS番号:601515-51-9
MF:C8H13N3
メガワット:151.20900
CID:951321
PubChem ID:22335441

3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine 化学的及び物理的性質

名前と識別子

    • 3-ethyl-5,6,7,8-tetrahydro-Imidazo[1,5-a]pyrazine
    • 3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
    • Imidazo[1,5-a]pyrazine, 3-ethyl-5,6,7,8-tetrahydro- (9CI)
    • AG-G-15101
    • CTK5B1065
    • SureCN1996760
    • 3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine
    • Imidazo[1,5-a]pyrazine,3-ethyl-5,6,7,8-tetrahydro-(9ci)
    • 601515-51-9
    • DTXSID20624909
    • DB-072755
    • SCHEMBL1996760
    • インチ: InChI=1S/C8H13N3/c1-2-8-10-6-7-5-9-3-4-11(7)8/h6,9H,2-5H2,1H3
    • InChIKey: AELIGIKFGUSAQP-UHFFFAOYSA-N
    • ほほえんだ: CCC1=NC=C2N1CCNC2

計算された属性

  • せいみつぶんしりょう: 151.11100
  • どういたいしつりょう: 151.110947427g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 137
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 29.8Ų

じっけんとくせい

  • PSA: 29.85000
  • LogP: 0.87750

3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3837-250.0mg
3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine
601515-51-9 95%
250.0mg
¥2506.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3837-100.0mg
3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine
601515-51-9 95%
100.0mg
¥1570.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3837-100MG
3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine
601515-51-9 95%
100MG
¥ 1,570.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3837-250MG
3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine
601515-51-9 95%
250MG
¥ 2,508.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3837-5G
3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine
601515-51-9 95%
5g
¥ 18,810.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3837-1G
3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine
601515-51-9 95%
1g
¥ 6,270.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3837-500.0mg
3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine
601515-51-9 95%
500.0mg
¥4181.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3837-500MG
3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine
601515-51-9 95%
500MG
¥ 4,184.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3837-5.0g
3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine
601515-51-9 95%
5.0g
¥18796.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3837-1.0g
3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine
601515-51-9 95%
1.0g
¥6265.0000 2024-08-02

3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine 関連文献

3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazineに関する追加情報

Introduction to 3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine (CAS No: 601515-51-9)

3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. With the CAS number 601515-51-9, this compound belongs to the imidazopyrazine class, a scaffold that has been extensively studied for its role in drug discovery. The presence of both imidazole and pyrazine rings in its structure imparts distinct electronic and steric characteristics, making it a versatile candidate for further chemical modifications and biological evaluations.

The compound's molecular formula and structural configuration suggest a high degree of flexibility, which is often exploited in medicinal chemistry to optimize binding affinity and selectivity. In recent years, there has been a surge in research focusing on imidazopyrazine derivatives due to their demonstrated efficacy in various pharmacological assays. Specifically, 3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine has been explored for its potential applications in the development of novel therapeutic agents targeting inflammatory pathways and metabolic disorders.

One of the most compelling aspects of this compound is its ability to modulate key biological targets. Studies have indicated that derivatives of imidazopyrazine can interact with enzymes and receptors involved in cellular signaling cascades. For instance, research has shown that certain imidazopyrazine compounds exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the regulation of inflammatory responses. The ethyl substituent at the 3-position of the imidazopyrazine core further enhances its pharmacological profile by influencing solubility and metabolic stability.

In the context of contemporary drug discovery, 3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine represents a promising lead compound that can be further optimized through structure-activity relationship (SAR) studies. Researchers have leveraged computational modeling and high-throughput screening techniques to identify analogs with improved pharmacokinetic properties. These efforts have led to the identification of several derivatives that exhibit enhanced potency and reduced toxicity compared to their parent compound.

The synthesis of 3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the imidazopyrazine core efficiently. Additionally, modern spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are utilized to confirm the structural integrity of the compound.

From a medicinal chemistry perspective, the versatility of 3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine lies in its ability to serve as a scaffold for designing molecules with tailored biological activities. By introducing various functional groups at strategic positions within the heterocyclic system, chemists can modulate interactions with biological targets. This approach has been instrumental in developing novel therapeutics for diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Recent preclinical studies have highlighted the potential of 3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine as an anti-inflammatory agent. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokine production by modulating signaling pathways involving nuclear factor kappa B (NFκB). Furthermore, animal models have shown promising results regarding its efficacy in reducing inflammation-induced tissue damage. These findings underscore the compound's therapeutic potential and justify further investigation into its clinical applications.

The chemical stability of 3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine is another critical factor that influences its suitability for pharmaceutical development. Studies have evaluated its resistance to degradation under various storage conditions and pH levels. The compound has been found to maintain structural integrity under controlled environments, suggesting its feasibility for formulation into stable pharmaceutical products.

In conclusion,3-ethyl-5H,6,7,8H-imidazo\[1,<0xE2><0x82><0x96>\]-pyrazine (CAS No: 601515-51-9) is a structurally intriguing heterocyclic compound with significant potential in pharmaceutical research. Its unique properties make it an attractive candidate for further exploration in drug discovery efforts aimed at addressing various human health challenges. As our understanding of molecular interactions continues to evolve,imidazopyrazines, including this particular derivative,are poised to play a crucial role in the development of next-generation therapeutics.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:601515-51-9)3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine
A1088668
清らかである:99%/99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g/5.0g
価格 ($):197.0/314.0/524.0/785.0/2356.0